Cas no 850188-35-1 (1-(4-fluorophenyl)-2-(4-methoxyphenyl)methyl-1H,2H,3H,9H-chromeno2,3-cpyrrole-3,9-dione)
1-(4-fluorophenyl)-2-(4-methoxyphenyl)methyl-1H,2H,3H,9H-chromeno2,3-cpyrrole-3,9-dione Chemical and Physical Properties
Names and Identifiers
-
- 1-(4-fluorophenyl)-2-(4-methoxyphenyl)methyl-1H,2H,3H,9H-chromeno2,3-cpyrrole-3,9-dione
- 1-(4-fluorophenyl)-2-(4-methoxybenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- [1]Benzopyrano[2,3-c]pyrrole-3,9-dione, 1-(4-fluorophenyl)-1,2-dihydro-2-[(4-methoxyphenyl)methyl]-
- AKOS016119068
- 850188-35-1
- AO-022/42681307
- AKOS002274859
- Z335453318
- 1-(4-fluorophenyl)-2-[(4-methoxyphenyl)methyl]-1H-chromeno[2,3-c]pyrrole-3,9-dione
- F3226-2918
-
- Inchi: 1S/C25H18FNO4/c1-30-18-12-6-15(7-13-18)14-27-22(16-8-10-17(26)11-9-16)21-23(28)19-4-2-3-5-20(19)31-24(21)25(27)29/h2-13,22H,14H2,1H3
- InChI Key: TVIDULQXFYMDEJ-UHFFFAOYSA-N
- SMILES: N1(CC2=CC=C(OC)C=C2)C(C2=CC=C(F)C=C2)C2C(=O)C3=CC=CC=C3OC=2C1=O
Computed Properties
- Exact Mass: 415.12198622g/mol
- Monoisotopic Mass: 415.12198622g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 31
- Rotatable Bond Count: 4
- Complexity: 736
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.1
- Topological Polar Surface Area: 55.8Ų
Experimental Properties
- Density: 1.40±0.1 g/cm3(Predicted)
- Boiling Point: 621.4±55.0 °C(Predicted)
- pka: -2.34±0.40(Predicted)
1-(4-fluorophenyl)-2-(4-methoxyphenyl)methyl-1H,2H,3H,9H-chromeno2,3-cpyrrole-3,9-dione Pricemore >>
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| Life Chemicals | F3226-2918-2μmol |
1-(4-fluorophenyl)-2-[(4-methoxyphenyl)methyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione |
850188-35-1 | 90%+ | 2μmol |
$57.0 | 2023-07-28 | |
| Life Chemicals | F3226-2918-5μmol |
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850188-35-1 | 90%+ | 5μmol |
$63.0 | 2023-07-28 | |
| Life Chemicals | F3226-2918-10μmol |
1-(4-fluorophenyl)-2-[(4-methoxyphenyl)methyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione |
850188-35-1 | 90%+ | 10μmol |
$69.0 | 2023-07-28 | |
| Life Chemicals | F3226-2918-20μmol |
1-(4-fluorophenyl)-2-[(4-methoxyphenyl)methyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione |
850188-35-1 | 90%+ | 20μmol |
$79.0 | 2023-07-28 | |
| Life Chemicals | F3226-2918-1mg |
1-(4-fluorophenyl)-2-[(4-methoxyphenyl)methyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione |
850188-35-1 | 90%+ | 1mg |
$54.0 | 2023-07-28 | |
| Life Chemicals | F3226-2918-2mg |
1-(4-fluorophenyl)-2-[(4-methoxyphenyl)methyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione |
850188-35-1 | 90%+ | 2mg |
$59.0 | 2023-07-28 | |
| Life Chemicals | F3226-2918-3mg |
1-(4-fluorophenyl)-2-[(4-methoxyphenyl)methyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione |
850188-35-1 | 90%+ | 3mg |
$63.0 | 2023-07-28 | |
| Life Chemicals | F3226-2918-4mg |
1-(4-fluorophenyl)-2-[(4-methoxyphenyl)methyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione |
850188-35-1 | 90%+ | 4mg |
$66.0 | 2023-07-28 | |
| Life Chemicals | F3226-2918-5mg |
1-(4-fluorophenyl)-2-[(4-methoxyphenyl)methyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione |
850188-35-1 | 90%+ | 5mg |
$69.0 | 2023-07-28 | |
| Life Chemicals | F3226-2918-10mg |
1-(4-fluorophenyl)-2-[(4-methoxyphenyl)methyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione |
850188-35-1 | 90%+ | 10mg |
$79.0 | 2023-07-28 |
1-(4-fluorophenyl)-2-(4-methoxyphenyl)methyl-1H,2H,3H,9H-chromeno2,3-cpyrrole-3,9-dione Related Literature
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
Additional information on 1-(4-fluorophenyl)-2-(4-methoxyphenyl)methyl-1H,2H,3H,9H-chromeno2,3-cpyrrole-3,9-dione
Introduction to 1-(4-fluorophenyl)-2-(4-methoxyphenyl)methyl-1H,2H,3H,9H-chromeno[2,3-cpyrrole]-3,9-dione (CAS No. 850188-35-1)
The compound 1-(4-fluorophenyl)-2-(4-methoxyphenyl)methyl-1H,2H,3H,9H-chromeno[2,3-cpyrrole]-3,9-dione, identified by its CAS number 850188-35-1, represents a significant advancement in the field of heterocyclic chemistry and pharmaceutical research. This molecule belongs to the chromeno[2,3-cpyrrole] scaffold, a structure that has garnered considerable attention due to its unique electronic and steric properties. The presence of both 4-fluorophenyl and 4-methoxyphenyl substituents introduces tunable electronic effects, making this compound a promising candidate for various applications in medicinal chemistry and materials science.
Recent studies have highlighted the potential of chromeno[2,3-cpyrrole] derivatives as bioactive molecules. The rigid bicyclic system of this compound provides a stable platform for further functionalization, enabling the design of novel pharmacophores. The fluorine atom in the 4-fluorophenyl group enhances lipophilicity and metabolic stability, while the methoxy group in the 4-methoxyphenyl moiety contributes to hydrogen bonding capabilities. These features are critical for optimizing drug-like properties such as solubility, bioavailability, and target binding affinity.
In the realm of pharmaceutical development, this compound has been explored for its potential interactions with biological targets. The chromeno[2,3-cpyrrole] core is known to exhibit significant binding affinity with enzymes and receptors involved in critical metabolic pathways. Preliminary computational studies suggest that modifications at the 1-(4-fluorophenyl) and 2-(4-methoxyphenyl)methyl positions can fine-tune binding interactions with proteins such as kinases and transcription factors. Such interactions are of paramount importance in therapeutic interventions for diseases like cancer and inflammatory disorders.
The synthesis of this compound involves multi-step organic transformations that highlight the ingenuity of modern synthetic methodologies. Key steps include cyclization reactions to form the chromeno[2,3-cpyrrole] core followed by selective functionalization at the 3-position and 9-position of the dione system. Advanced techniques such as transition-metal catalysis have been employed to achieve high yields and regioselectivity. These synthetic strategies not only demonstrate the versatility of heterocyclic chemistry but also pave the way for scalable production processes.
From a materials science perspective, derivatives of chromeno[2,3-cpyrrole] have shown promise in applications ranging from organic electronics to photodynamic therapy. The extended π-conjugation system in this scaffold allows for efficient charge transport properties, making it suitable for use in light-emitting diodes (LEDs) and photovoltaic devices. Additionally, its ability to act as a photosensitizer under specific wavelengths has opened avenues for developing novel therapeutic modalities that combine chemotherapy with phototherapy.
The integration of computational chemistry into the study of this compound has provided deeper insights into its structural dynamics and reactivity. Molecular modeling techniques have been used to predict binding modes with biological targets at an atomic level. These predictions are complemented by experimental validations through techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. Such interdisciplinary approaches are essential for accelerating the discovery pipeline in drug development.
Future research directions include exploring analogs of this compound with different substituents to enhance potency and selectivity. The strategic placement of additional functional groups such as amides or sulfonamides could further modulate bioactivity. Moreover, investigating its behavior in complex biological systems through cell-based assays will provide valuable data on its pharmacological profile. Collaborative efforts between synthetic chemists and biologists are crucial for translating these findings into tangible therapeutic benefits.
The broader significance of this compound lies in its contribution to the growing library of heterocyclic scaffolds that are being harnessed for drug discovery. The chromeno[2,3-cpyrrole] motif offers a unique combination of structural rigidity and chemical diversity, making it an attractive platform for innovation. As research progresses, compounds like 1-(4-fluorophenyl)-2-(4-methoxyphenyl)methyl-1H,2H,3H,9H-chromeno[2,3-cpyrrole]-3,9-dione (CAS No. 850188-35-1) will continue to inspire new synthetic strategies and pharmacological applications.
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